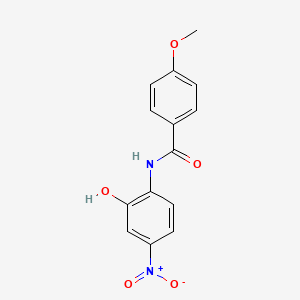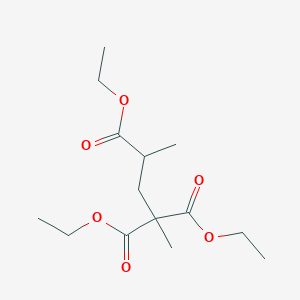![molecular formula C11H10BrCl4N3OS B11964015 N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide](/img/structure/B11964015.png)
N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-CHLORO-ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes a bromophenyl group, a thioureido linkage, and a trichloroethyl moiety, making it a versatile candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-CHLORO-ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-bromoaniline with thiourea to form the thioureido intermediate. This intermediate is then reacted with trichloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the reaction progress and verify the final product’s composition .
化学反応の分析
Types of Reactions
N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-CHLORO-ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The thioureido linkage can be oxidized or reduced under specific conditions, leading to the formation of different sulfur-containing derivatives.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, where the bromophenyl group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation of the thioureido linkage can produce sulfoxides or sulfones .
科学的研究の応用
N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-CHLORO-ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for developing new drugs with antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for synthesizing advanced materials with specific electronic and optical properties.
Biological Research: The compound’s interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-CHLORO-ACETAMIDE involves its interaction with specific molecular targets in biological systems. The compound’s thioureido linkage can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the bromophenyl group can participate in π-π interactions with aromatic residues, enhancing the compound’s binding affinity to its targets . These interactions can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: This compound shares a similar bromophenyl group and chloroacetamide moiety but differs in the presence of a thiazole ring instead of a thioureido linkage.
N-(4-BROMOPHENYL)-1-(3-BROMOTHIOPHEN-2-YL)METHANIMINE: This compound features a bromophenyl group and a bromothiophene moiety, highlighting the versatility of bromophenyl derivatives in various chemical contexts.
Uniqueness
N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-CHLORO-ACETAMIDE is unique due to its combination of a thioureido linkage and a trichloroethyl moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents .
特性
分子式 |
C11H10BrCl4N3OS |
|---|---|
分子量 |
454.0 g/mol |
IUPAC名 |
N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-chloroacetamide |
InChI |
InChI=1S/C11H10BrCl4N3OS/c12-6-1-3-7(4-2-6)17-10(21)19-9(11(14,15)16)18-8(20)5-13/h1-4,9H,5H2,(H,18,20)(H2,17,19,21) |
InChIキー |
PIOMYVRTXCUHPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Bromo-3-methylbutanamido)acetamido]acetic acid](/img/structure/B11963934.png)










![5-(2-methylphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963986.png)
![2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide](/img/structure/B11963989.png)

